
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a piperidine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated precursor, such as 2-chloro-6-(piperidin-3-yl)pyridine, which undergoes a halogen-metal exchange reaction with an organometallic reagent like n-butyllithium. The resulting organolithium intermediate is then treated with a boron source, such as trimethyl borate, to yield the desired boronic acid .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach leverages the catalytic activity of palladium to facilitate the formation of the boronic acid group on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and efficiency in industrial settings.
化学反应分析
Types of Reactions
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学研究应用
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism of action of (2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom on the pyridine ring can also participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
相似化合物的比较
Similar Compounds
4-Pyridinylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester: Used in metal-catalyzed cross-coupling reactions.
Uniqueness
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the pyridine ring, which allows for versatile chemical transformations. The piperidine moiety further enhances its potential for biological applications, making it a valuable compound in various fields of research.
属性
分子式 |
C10H14BClN2O2 |
|---|---|
分子量 |
240.50 g/mol |
IUPAC 名称 |
(2-chloro-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BClN2O2/c12-10-5-8(11(15)16)4-9(14-10)7-2-1-3-13-6-7/h4-5,7,13,15-16H,1-3,6H2 |
InChI 键 |
HAOLZODHIRPELE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)Cl)C2CCCNC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



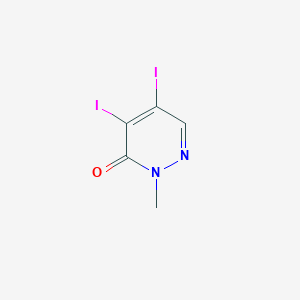
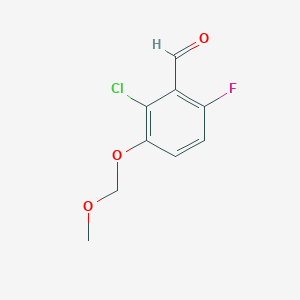

![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
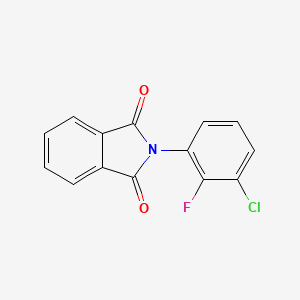

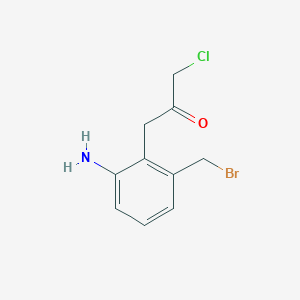
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)

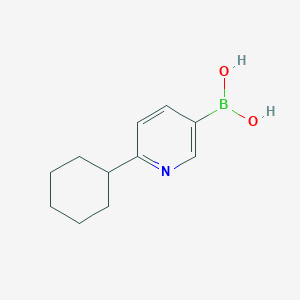
![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)

